
4-(1,4-Dihydro-2H-3,1-benzoxazin-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,4-Dihydro-2H-3,1-benzoxazin-2-yl)phenol is a chemical compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(1,4-Dihydro-2H-3,1-benzoxazin-2-yl)phenol can be synthesized through several methods. One common approach involves the condensation of o-aminobenzyl alcohols with aldehydes or ketones. This reaction typically requires acidic or basic conditions to facilitate the formation of the benzoxazine ring . Another method involves the use of transition metal catalysis, microwave assistance, or solid-state processes to achieve ring closure reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,4-Dihydro-2H-3,1-benzoxazin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens or alkylating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted benzoxazines .
Applications De Recherche Scientifique
4-(1,4-Dihydro-2H-3,1-benzoxazin-2-yl)phenol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(1,4-Dihydro-2H-3,1-benzoxazin-2-yl)phenol involves its interaction with specific molecular targets and pathways. For example, it can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their catalytic activity. The compound may also interact with cellular membranes, leading to changes in membrane permeability and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside: This compound is similar in structure but contains a glucoside moiety.
Efavirenz: A benzoxazine derivative used as an antiviral drug.
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines: These compounds are isosteres of benzoxazines and have been studied for their biological activities.
Uniqueness
4-(1,4-Dihydro-2H-3,1-benzoxazin-2-yl)phenol is unique due to its specific structural features and the presence of a phenolic group, which imparts distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
90284-42-7 |
|---|---|
Formule moléculaire |
C14H13NO2 |
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
4-(2,4-dihydro-1H-3,1-benzoxazin-2-yl)phenol |
InChI |
InChI=1S/C14H13NO2/c16-12-7-5-10(6-8-12)14-15-13-4-2-1-3-11(13)9-17-14/h1-8,14-16H,9H2 |
Clé InChI |
GTJLEBKPLMYHNV-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2NC(O1)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(5-Amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)oxolane-2,3-dione](/img/structure/B14347876.png)
![3-(4-Methoxyphenyl)-1-[4-(4-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14347884.png)
![2-[(3,4-Dichloroanilino)methylidene]naphthalen-1(2H)-one](/img/structure/B14347887.png)
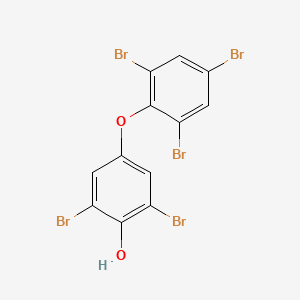
![Bis[(2-chlorophenyl)methyl] carbonate](/img/structure/B14347892.png)


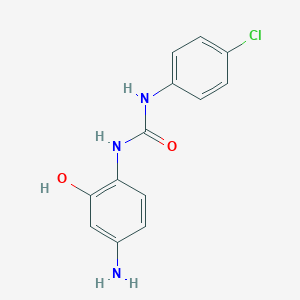
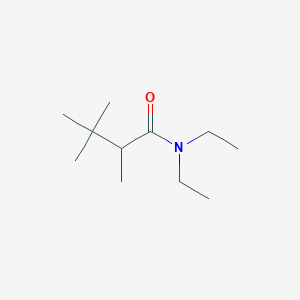
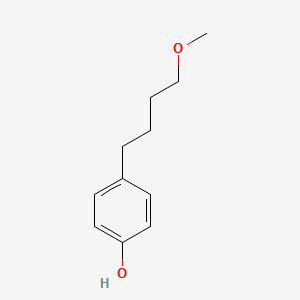


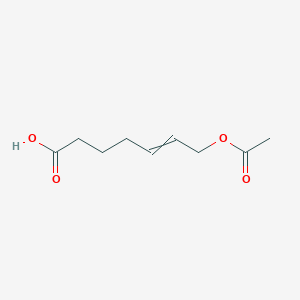
![[1-Amino-3-(4-nitrophenyl)propylidene]carbamate](/img/structure/B14347961.png)
